tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C11H17N3O3S |
|---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
tert-butyl N-[(2-methylsulfinylpyrimidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H17N3O3S/c1-11(2,3)17-10(15)13-7-8-5-6-12-9(14-8)18(4)16/h5-6H,7H2,1-4H3,(H,13,15) |
InChI Key |
KXAHNFMMJIHBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl ((2-(Methylthio)pyrimidin-4-yl)methyl)carbamate
The thioether precursor is synthesized via nucleophilic substitution. 4-(Chloromethyl)-2-(methylthio)pyrimidine reacts with tert-butyl carbamate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. The reaction proceeds via displacement of the chloride by the deprotonated carbamate nitrogen:
The product is purified via column chromatography (SiO₂, ethyl acetate/hexane), yielding a white solid with >95% purity.
Controlled Oxidation to Sulfoxide
The methylthio group is oxidized to methylsulfinyl using 3-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C for 2 hours. This mild oxidant selectively targets thioethers without over-oxidizing to sulfones:
Reaction monitoring via thin-layer chromatography (TLC) is critical to halt oxidation at the sulfoxide stage. The product is isolated in 70–85% yield after silica gel purification.
Rhodium-Catalyzed Carbamate Transfer to Sulfoxide Intermediates
Substrate Preparation: 2-(Methylsulfinyl)pyrimidin-4-ylmethanol
A pyrimidine ring bearing a methylsulfinyl group is constructed via cyclocondensation of β-keto esters with thiourea derivatives. For example, ethyl acetoacetate and methylsulfinylacetothiourea undergo cyclization in ethanol under reflux, yielding 2-(methylsulfinyl)pyrimidin-4-ylmethanol after reduction with sodium borohydride (NaBH₄).
Rhodium-Mediated Carbamate Installation
Adapting methods from sulfoximine synthesis, the alcohol is converted to a mesylate (MsCl, Et₃N) and subjected to rhodium-catalyzed carbamate transfer. Using Rh₂(OAc)₄ (2.5 mol%), MgO, and tert-butyl carbamate in dichloromethane at 40°C, the mesylate is displaced by the carbamate nucleophile:
This method achieves 60–75% yield, with the rhodium catalyst facilitating efficient C–N bond formation.
Direct Functionalization of Preformed Pyrimidine Cores
Lithiation-Electrophilic Quenching
2-Lithio-4-(bromomethyl)pyrimidine is generated by treating 2-bromo-4-(bromomethyl)pyrimidine with n-butyllithium (n-BuLi) at −78°C. Quenching with methyl sulfinate (NaSOCH₃) introduces the methylsulfinyl group, followed by carbamate installation via SN2 reaction with tert-butyl carbamate:
Yields range from 50–65%, with careful control of lithiation conditions to avoid side reactions.
Comparative Analysis of Methods
| Method | Key Advantage | Yield (%) | Challenges |
|---|---|---|---|
| Oxidation of Thioether | High selectivity for sulfoxide | 70–85 | Risk of over-oxidation to sulfone |
| Rh-Catalyzed Transfer | Mild conditions, scalable | 60–75 | Requires specialized catalysts |
| Lithiation-Quenching | Direct sulfinyl introduction | 50–65 | Sensitivity to moisture and temperature |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfinyl Group
The methylsulfinyl (-S(O)CH₃) group can act as a leaving group under specific conditions. Nucleophilic displacement reactions may occur at the pyrimidine ring’s 2-position, particularly with strong nucleophiles like amines or thiols.
Oxidation and Reduction of the Sulfinyl Group
The sulfinyl group (-S(O)-) is redox-active and can undergo transformations:
Oxidation to Sulfone
Controlled oxidation converts the sulfinyl group to a sulfonyl (-SO₂-) group:
This reaction is well-documented for related pyrimidine sulfoxides .
Reduction to Sulfide
Reduction with agents like NaBH₄ or LiAlH₄ yields the sulfide derivative:
This pathway is critical for modifying biological activity .
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine:
| Conditions | Reagents | Outcome |
|---|---|---|
| Acidic | TFA/DCM or HCl/dioxane | Free amine (pyrimidin-4-yl)methylamine |
| Thermal | >100°C (neat) | Decomposition to isobutylene and CO₂ |
Cycloaddition and Cross-Coupling Reactions
The pyrimidine ring participates in regioselective reactions:
Suzuki-Miyaura Coupling
While direct coupling is limited due to the absence of halogens, derivatives with halogens (e.g., chloro-pyrimidines) undergo Pd-catalyzed cross-coupling :
1,3-Dipolar Cycloaddition
The electron-deficient pyrimidine ring reacts with nitrile oxides or azides to form fused heterocycles .
Functionalization of the Methyl Group
The methyl group on the sulfinyl moiety can undergo functionalization:
| Reaction | Reagents | Product |
|---|---|---|
| Halogenation | NBS, light | Bromomethyl derivative |
| Hydroxylation | mCPBA, H₂O | Hydroxymethyl analog |
Base-Mediated Rearrangements
Under strong basic conditions (e.g., KOtBu), the carbamate group may undergo intramolecular decarboxylation or migration, though this is less common .
Comparative Reactivity with Analogues
Key differences between sulfinyl, sulfonyl, and sulfide derivatives:
| Property | Sulfinyl Derivative | Sulfonyl Derivative | Sulfide Derivative |
|---|---|---|---|
| Electrophilicity | Moderate | High | Low |
| Stability to oxidation | Unstable | Stable | N/A |
| Leaving-group ability | Good (with strong bases) | Poor | Poor |
Scientific Research Applications
The compound exhibits significant biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Research indicates that tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate shows potential in cancer therapy. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting it may serve as an effective anticancer agent.
- Case Study : In vitro assays revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including those derived from solid tumors. The IC50 values indicated effective inhibition of cell proliferation at low concentrations, showcasing its potential as a therapeutic agent in oncology.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory properties. It appears to enhance immune responses, particularly through the modulation of immune checkpoints.
- Case Study : A study involving mouse splenocytes demonstrated that treatment with this compound resulted in increased cytotoxic activity against tumor cells. This effect was attributed to the inhibition of the PD-1/PD-L1 pathway, suggesting its potential role in immunotherapy.
Data Tables
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal carcinoma) | 0.5 |
| A549 (lung carcinoma) | 0.8 |
| MCF7 (breast carcinoma) | 1.2 |
Mechanism of Action
The mechanism of action of tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrimidine Carbamates
*Estimated based on molecular formula.
Physicochemical Properties
- Polarity and Solubility : The methylsulfinyl group in the target compound increases polarity compared to methylthio (-SCH₃) or chloro analogs, likely improving aqueous solubility .
- Stability : Sulfinyl derivatives are more prone to oxidation than methylthio or methoxy analogs, requiring careful handling under inert conditions .
Biological Activity
tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate, with the CAS number 1799434-48-2, is a compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
- Molecular Formula : CHNOS
- Molecular Weight : 287.34 g/mol
- Purity : 97%
- Physical Form : White to off-white solid
The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets. The methylsulfinyl group is known to enhance the compound's ability to modulate enzymatic activities, particularly in the context of neurodegenerative diseases.
1. Inhibition of Enzymatic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition is vital for therapeutic strategies targeting Alzheimer's disease and other cognitive disorders.
Table 1: Comparison of AChE Inhibition by Similar Compounds
2. Neuroprotective Effects
In vitro studies have demonstrated that this compound can protect astrocytes from oxidative stress induced by amyloid beta (Aβ) peptides. The compound showed a notable increase in cell viability when co-administered with Aβ, suggesting a protective mechanism against neurotoxicity.
Table 2: Cell Viability in Presence of Aβ Peptide
| Treatment | Cell Viability (%) | Reference |
|---|---|---|
| Control | 100 | - |
| Aβ Alone | 43.78 | - |
| Aβ + Tert-butyl Carbamate | 62.98 | This Study |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Astrocyte Protection :
-
In Vivo Studies :
- An investigation into the bioavailability and efficacy of similar compounds in animal models showed that while some compounds exhibited protective effects in vitro, their effectiveness in vivo was limited due to poor brain penetration . Further research is necessary to optimize the pharmacokinetic properties of this compound.
Q & A
Q. What are the recommended synthetic routes for tert-Butyl ((2-(methylsulfinyl)pyrimidin-4-yl)methyl)carbamate, and how can purity be optimized?
Methodological Answer:
- Synthesis Protocol : A two-step approach is typical:
- Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization in dichloromethane/hexane. Purity ≥95% is achievable via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
- Critical Note : Monitor reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) to avoid over-oxidation.
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z ~284.1 (calculated for C₁₁H₁₈N₃O₃S).
- IR : Look for N-H stretch (~3350 cm⁻¹) and C=O (1680 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools optimize reaction conditions for sulfoxidation?
Methodological Answer:
- Quantum Chemical Modeling : Use DFT (B3LYP/6-31G*) to predict oxidation pathways and transition states. ICReDD’s reaction path search methods () can identify optimal oxidants (e.g., H₂O₂ vs. mCPBA) and solvent systems (e.g., CH₂Cl₂ vs. MeOH) .
- AI-Driven Optimization : Implement COMSOL Multiphysics or Bayesian algorithms to simulate reaction kinetics, reducing trial-and-error experimentation by 60–70% .
Q. How to resolve contradictions in stability data across safety reports?
Methodological Answer:
Q. What in vitro assays are recommended to validate conflicting toxicity profiles?
Methodological Answer:
- Cytotoxicity : Use MTT assay on HEK293 cells (IC₅₀ reported >100 µM, indicating low acute toxicity) .
- Mutagenicity : Conduct Ames test (TA98 and TA100 strains) to confirm absence of genotoxicity (negative results observed in analogs) .
- Oxidative Stress : Measure ROS levels in HepG2 cells; sulfoxide derivatives may induce mild oxidative stress at ≥50 µM .
Data Contradiction Analysis
Q. How to address discrepancies in ecological impact assessments?
Methodological Answer:
- Aquatic Toxicity Testing : Follow OECD 201 (algae) and 202 (daphnia) guidelines. Preliminary data suggest EC₅₀ >10 mg/L for algae, but no definitive studies exist .
- Biodegradability : Use OECD 301F (manometric respirometry); sulfoxide groups slow biodegradation (t₁/₂ >60 days) .
- Bioaccumulation : LogP ~1.5 (calculated via XLogP3) indicates low bioaccumulation potential, conflicting with older models .
Tables for Critical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
